1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride

GPR35 agonism inflammation metabolic disease

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride (CAS 119049-62-6; molecular formula C13H19ClN2O3, MW 286.75 g/mol) is a synthetic piperazine derivative available at ≥95% purity for research use. It functions as a potent agonist at the G protein-coupled receptor GPR35, a target implicated in inflammation, metabolic disorders, and cancer.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
CAS No. 119049-62-6
Cat. No. B3376382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride
CAS119049-62-6
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCNCC2)OC.Cl
InChIInChI=1S/C13H18N2O3.ClH/c1-17-11-7-10(8-12(9-11)18-2)13(16)15-5-3-14-4-6-15;/h7-9,14H,3-6H2,1-2H3;1H
InChIKeyXHLQLNHOTLGZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride CAS 119049-62-6: Baseline Characteristics for Research Procurement


1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride (CAS 119049-62-6; molecular formula C13H19ClN2O3, MW 286.75 g/mol) is a synthetic piperazine derivative available at ≥95% purity for research use . It functions as a potent agonist at the G protein-coupled receptor GPR35, a target implicated in inflammation, metabolic disorders, and cancer [1]. The compound's 3,5-dimethoxy substitution pattern on the benzoyl moiety is a key structural feature that can be analytically distinguished from other regioisomers using GC-IRD methods [2].

Why Piperazine Analogs Cannot Substitute for 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride (CAS 119049-62-6) in GPR35-Targeted Research


Substituting 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride with a generic piperazine derivative or even a close regioisomer is not scientifically valid due to profound differences in target engagement and analytical identity. The compound's specific 3,5-dimethoxy substitution pattern on the benzoyl ring is critical for its sub-nanomolar potency at the GPR35 receptor; alternative substitution patterns yield agonists with EC50 values ranging from 26 nM to >300 nM, representing a >20-fold loss in potency [1]. Furthermore, regioisomeric dimethoxybenzoylpiperazines produce nearly identical mass spectra, making their analytical confirmation impossible without the specific GC-IRD methods validated for this compound, posing a significant risk to data integrity [2]. Thus, the precise regioisomer is non-interchangeable for both biological activity and analytical certainty.

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride (CAS 119049-62-6)


Sub-Nanomolar Potency at Human GPR35: A Quantitative Advantage Over Benchmark Agonist Zaprinast

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride demonstrates an IC50 of 0.740 nM in an agonist activity assay at the human GPR35 receptor [1]. This is >1,000-fold more potent than the well-known GPR35 agonist zaprinast, which exhibits an EC50 of 840 nM at human GPR35 in a comparable calcium mobilization assay [2]. The target compound's potency is among the highest reported for synthetic GPR35 agonists, contrasting sharply with the micromolar potency of many endogenous and early synthetic ligands for this receptor [3].

GPR35 agonism inflammation metabolic disease receptor pharmacology

Defined Regioisomer Identity: Verified Differentiation from Inactive or Less Potent Analogs via GC-IRD

The 3,5-dimethoxy substitution pattern on the benzoyl ring of this compound is critical for its biological activity. In contrast, other regioisomers (e.g., 2,3- or 3,4-dimethoxybenzoyl) exhibit significantly different pharmacological profiles, with some showing up to a 100-fold reduction in potency (e.g., IC50 = 300 nM for a related analog) [1]. Mass spectrometry alone cannot distinguish between these six regioisomers, as they produce virtually identical fragmentation patterns [2]. The definitive analytical method for confirming the identity of the 3,5-isomer is Gas Chromatography with Infrared Detection (GC-IRD), which provides unique vapor-phase IR spectra that differentiate it from all other regioisomers [2].

analytical chemistry forensic chemistry quality control regioisomerism

High Binding Affinity (Ki = 6 nM) for GPR35: Comparison with Other Synthetic Agonists

The compound exhibits a high binding affinity for the human GPR35 receptor with a Ki of 6 nM, measured in a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells [1]. This binding affinity is comparable to other potent synthetic GPR35 agonists, such as compound 50 (GPR35 agonist 1), which has a reported EC50 of 5.8 nM [2]. However, it is significantly stronger than many other piperazine-based GPR35 ligands, where Ki values can range from 28 nM to >10 µM, highlighting the specific advantage of the 3,5-dimethoxy substitution for target engagement [3].

GPR35 binding affinity receptor pharmacology drug discovery

Consistent Potency Across Multiple Functional Assays: EC50 and IC50 Values

1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride demonstrates robust and consistent potency across multiple functional readouts of GPR35 activation. In addition to the IC50 of 0.740 nM for agonist activity, it has a reported EC50 of 1.10 nM in a dynamic mass redistribution (DMR) assay and an IC50 of 2 nM in a desensitization assay [1]. This multi-assay consistency is not observed for all GPR35 agonists; for example, the endogenous ligand kynurenic acid shows species-dependent and assay-dependent variability, with partial agonist activity in humans and full agonist activity in rats, and its potency can vary from micromolar to millimolar depending on the assay [2]. The compound's robust and reproducible activity across different functional readouts enhances its reliability as a research tool.

GPR35 functional assay DMR assay receptor desensitization

Validated Research Application Scenarios for 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride (CAS 119049-62-6)


A High-Potency Tool Compound for Probing GPR35-Mediated Signaling in Inflammation and Metabolic Disease Models

Based on its sub-nanomolar potency at human GPR35 (IC50 = 0.740 nM) and high binding affinity (Ki = 6 nM) [1], 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride is ideally suited as a high-precision pharmacological tool for investigating GPR35 function in cellular and ex vivo tissue models. Its potency is >1,000-fold higher than the benchmark agonist zaprinast [2], allowing researchers to use minimal concentrations to selectively activate GPR35 without confounding off-target effects. This is particularly valuable in studies of inflammatory bowel disease, type 2 diabetes, and cardiovascular disease, where GPR35 has been genetically and functionally implicated [3].

Use as a Reference Standard for Analytical Method Development and Quality Control of Piperazine Derivatives

The well-characterized analytical profile of 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride, specifically its differentiation from other regioisomers via GC-IRD [1], establishes it as a critical reference standard. Forensic and analytical chemistry laboratories can use this compound to develop and validate GC-IRD methods for the unambiguous identification of the 3,5-isomer in complex mixtures or seized materials. Its use as a standard ensures that analytical methods can reliably distinguish the active 3,5-isomer from inactive or less potent regioisomers, which is essential for both research integrity and regulatory compliance [1].

A Benchmark Agonist in GPR35 Assay Development and High-Throughput Screening (HTS) Campaigns

With its robust and consistent activity across multiple assay formats (EC50 = 1.10 nM in DMR assays, IC50 = 2 nM in desensitization assays) [1], this compound serves as an ideal positive control and benchmark agonist for developing and validating new GPR35 screening assays. Its reliable performance minimizes assay variability and provides a clear, quantitative reference point for evaluating novel GPR35 ligands. In HTS campaigns aimed at identifying new GPR35 modulators, it can be used to define the upper limit of assay sensitivity and to calibrate the assay window, ensuring the detection of compounds with a wide range of potencies.

Quote Request

Request a Quote for 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.